Thiothixene (hydrochloride)
Overview
Description
Thiothixene (hydrochloride) is a chemical compound primarily used as an antipsychotic agent. It belongs to the thioxanthene class of antipsychotics and is structurally related to phenothiazines. Thiothixene (hydrochloride) is utilized in the management of schizophrenia and other psychiatric disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiothixene (hydrochloride) involves several steps. One common method includes the reaction of thioxanthene with N,N-dimethyl-3-(4-methylpiperazin-1-yl)propylamine under specific conditions to form the desired compound. The reaction typically requires a solvent such as chloroform and is conducted under controlled temperature and pressure .
Industrial Production Methods: In industrial settings, the production of Thiothixene (hydrochloride) involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The compound is then purified and crystallized to obtain the anhydrous form. The final product is packaged in light-resistant containers to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Thiothixene (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioxanthene derivatives.
Substitution: Thiothixene (hydrochloride) can undergo substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioxanthene derivatives .
Scientific Research Applications
Thiothixene (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of thioxanthene derivatives.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential use in neuropharmacology.
Medicine: Thiothixene (hydrochloride) is primarily used in the treatment of schizophrenia and other psychiatric disorders. It is also investigated for its potential use in treating other neurological conditions.
Industry: The compound is used in the pharmaceutical industry for the production of antipsychotic medications
Mechanism of Action
Thiothixene (hydrochloride) exerts its effects by acting as an antagonist on various postsynaptic receptors. It primarily targets dopaminergic receptors (subtypes D1, D2, D3, and D4), leading to the inhibition of dopamine-mediated effects. Additionally, it interacts with serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1), alpha-adrenergic receptors (alpha1 and alpha2), and muscarinic receptors (M1 and M2). These interactions result in a range of pharmacological effects, including antipsychotic, anxiolytic, and antiaggressive properties .
Comparison with Similar Compounds
Thiothixene (hydrochloride) is unique among antipsychotic agents due to its specific receptor profile and pharmacological effects. Similar compounds include:
Chlorprothixene: Another thioxanthene derivative with antipsychotic properties.
Clopenthixol: A thioxanthene antipsychotic with a similar mechanism of action.
Flupenthixol: Known for its use in treating schizophrenia and other psychiatric disorders.
Zuclopenthixol: A thioxanthene antipsychotic with a distinct receptor binding profile.
Thioproperazine: A phenothiazine derivative with antipsychotic effects.
Pipotiazine: Another phenothiazine antipsychotic with similar therapeutic uses.
Thiothixene (hydrochloride) stands out due to its specific receptor interactions and its efficacy in managing both positive and negative symptoms of schizophrenia .
Properties
Thiothixene acts as an antagonist (blocking agent) on different postsysnaptic receptors -on dopaminergic-receptors (subtypes D1, D2, D3 and D4 - different antipsychotic properties on productive and unproductive symptoms), on serotonergic-receptors (5-HT1 and 5-HT2, with anxiolytic, antidepressive and antiaggressive properties as well as an attenuation of extrapypramidal side-effects, but also leading to weight gain, fall in blood pressure, sedation and ejaculation difficulties), on histaminergic-receptors (H1-receptors, sedation, antiemesis, vertigo, fall in blood pressure and weight gain), alpha1/alpha2-receptors (antisympathomimetic properties, lowering of blood pressure, reflex tachycardia, vertigo, sedation, hypersalivation and incontinence as well as sexual dysfunction, but may also attenuate pseudoparkinsonism - controversial) and finally on muscarinic (cholinergic) M1/M2-receptors (causing anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes and loss of memory, but the anticholinergic action may attenuate extrapyramidal side-effects). | |
CAS No. |
49746-04-5 |
Molecular Formula |
C23H31Cl2N3O2S2 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide;dihydrochloride |
InChI |
InChI=1S/C23H29N3O2S2.2ClH/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26;;/h4-5,7-11,17H,6,12-16H2,1-3H3;2*1H/b19-8-;; |
InChI Key |
SSRKPUYBAUMQED-INHJUQNSSA-N |
Isomeric SMILES |
CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl.Cl |
SMILES |
CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl.Cl |
Color/Form |
White to tan crystals cis-, trans- mixture) White to tan crystalline powde |
melting_point |
114-118 °C (cis-, trans- mixture) Crystals. MP: 147.5-149 °C. UV max (methanol): 228, 260, 310 nm (log epsilon 4.6, 4.3, 3.9) /cis-Thiothixene/ MP: 123-124.5 °C. UV max (methanol): 229, 252, 301 nm (log epsilon 4.5, 4.2, 3.9) /trans-Thiothixene/ MP: 158-160.5 °C /Thiothixene dimaleate/ MP: 229 °C /Thiothixene dioxalate/ |
49746-04-5 | |
physical_description |
Solid |
Pictograms |
Irritant |
solubility |
66.5 [ug/mL] (The mean of the results at pH 7.4) Pratically insoluble in water (cis-, trans- mixture) Very soluble in chloroform; slightly soluble in methanol, acetone (cis-, trans- mixture) Slightly soluble in carbon tetrachloride 1.39e-02 g/L |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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